molecular formula C22H21N3O3 B2647434 N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899968-37-7

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2647434
CAS RN: 899968-37-7
M. Wt: 375.428
InChI Key: IDFYETCRICBMQJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, also known as DMXAA, is a small molecule drug that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DMXAA was originally discovered as an antiviral agent, but later studies revealed its anti-tumor properties.

Scientific Research Applications

Cognitive Function Enhancement

Research on related compounds, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, highlights potential cognitive function enhancement. Studies demonstrate improved learning and memory in rat models, suggesting implications for neurodegenerative disease treatments (Sakurai et al., 1989).

Chemical Synthesis and Improvement

The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide showcases technical improvements in reduction, acetylation, and ethylation steps, hinting at the compound's role in developing new synthesis protocols (Gong Fenga, 2007).

Novel Compound Formation

The creation of new compounds, such as dihydropyridazinone cardiotonics, demonstrates the compound's utility in forming potent agents with significant inotropic activity, highlighting its role in cardiovascular research (Robertson et al., 1986).

Antimicrobial Activity

Derivatives like diphenylamine compounds have been explored for potent antimicrobial and antifungal properties, indicating a broader application in battling microbial resistance (Kumar & Mishra, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs have explored their photovoltaic efficiency and ligand-protein interactions, suggesting applications in developing new materials for solar energy conversion and understanding biological molecule interactions (Mary et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-4-5-15(2)19(12-14)20-10-11-22(28)25(24-20)13-21(27)23-18-8-6-17(7-9-18)16(3)26/h4-12H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYETCRICBMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

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